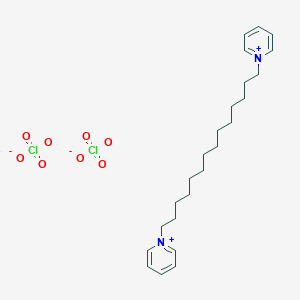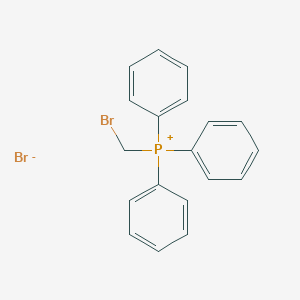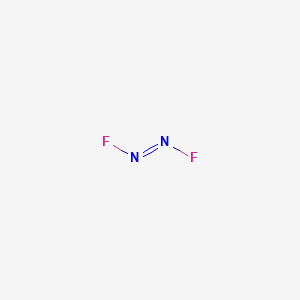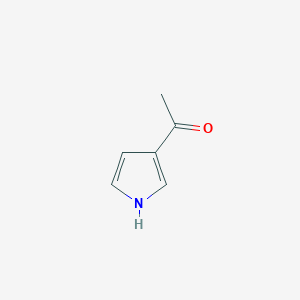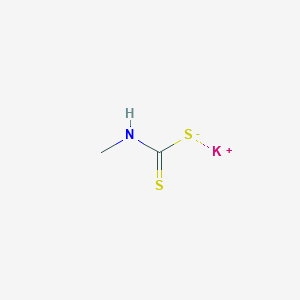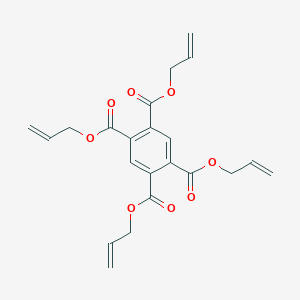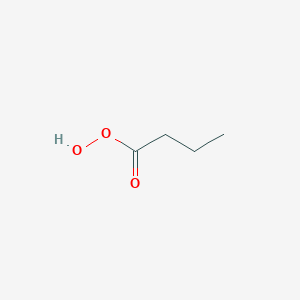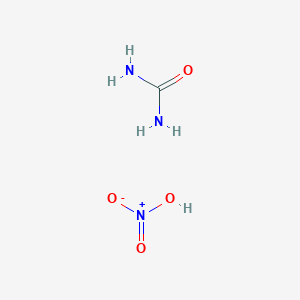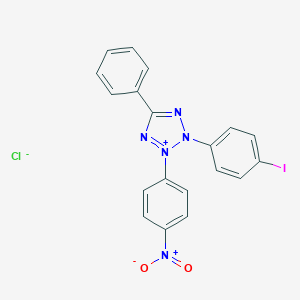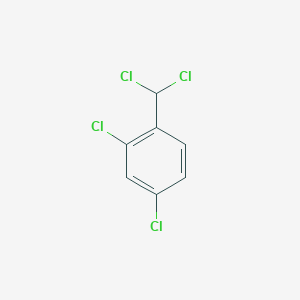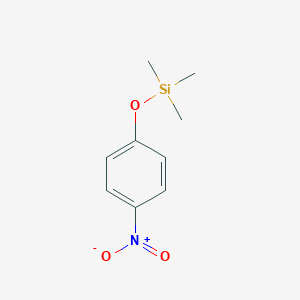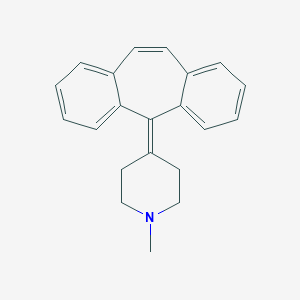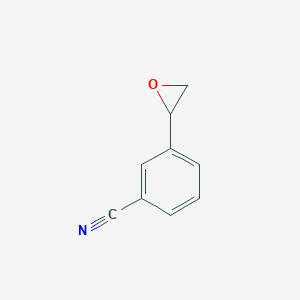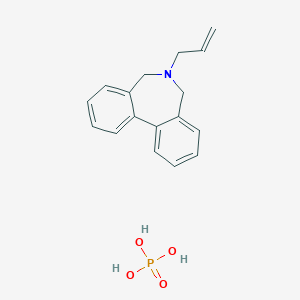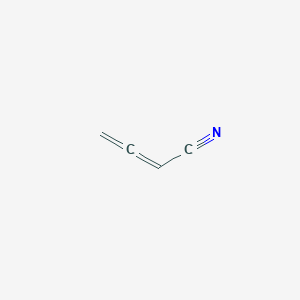
Cyanoallene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanoallene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the allene family, which is characterized by the presence of two double bonds that are separated by a single bond. Cyanoallene has a cyano group attached to one of the double bonds, which gives it additional reactivity and flexibility in chemical reactions.
Mécanisme D'action
The mechanism of action of cyanoallene is not fully understood, but it is believed to involve the formation of reactive intermediates that can undergo further chemical reactions. The cyano group attached to the double bond of cyanoallene can act as a nucleophile or an electrophile, depending on the reaction conditions, which allows for a wide range of chemical transformations.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of cyanoallene have not been extensively studied, but some research has suggested that this compound may have potential as a therapeutic agent. For example, cyanoallene derivatives have been shown to have antitumor activity in vitro, which suggests that they may have potential as anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cyanoallene in lab experiments is its versatility as a building block for the synthesis of complex organic molecules. This compound can be used to prepare a wide range of compounds, which makes it a valuable tool for synthetic chemists. However, one limitation of using cyanoallene is its reactivity, which can make it difficult to control the outcome of chemical reactions.
Orientations Futures
There are several future directions for research on cyanoallene, including the development of new synthetic methods for preparing this compound and its derivatives. Additionally, further studies are needed to explore the potential therapeutic applications of cyanoallene and its derivatives, particularly in the field of cancer research. Finally, research on the biochemical and physiological effects of cyanoallene could lead to new insights into its mechanism of action and potential applications in biomedicine.
Applications De Recherche Scientifique
Cyanoallene has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on the use of cyanoallene as a building block for the synthesis of complex organic molecules. This compound has been shown to be a versatile precursor for the preparation of a wide range of compounds, including heterocyclic compounds, amino acids, and natural products.
Propriétés
Numéro CAS |
1001-56-5 |
|---|---|
Nom du produit |
Cyanoallene |
Formule moléculaire |
C4H3N |
Poids moléculaire |
65.07 g/mol |
InChI |
InChI=1S/C4H3N/c1-2-3-4-5/h3H,1H2 |
Clé InChI |
IRLQAJPIHBZROB-UHFFFAOYSA-N |
SMILES |
C=C=CC#N |
SMILES canonique |
C=C=CC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

